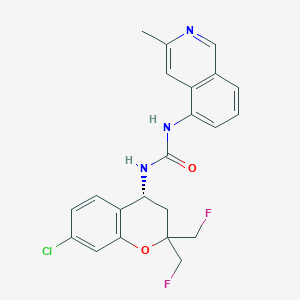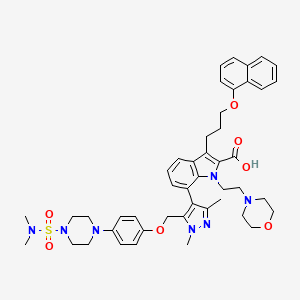
1,6-Hexanediol, 1-(2',4'-difluoro-2-methyl(1,1'-biphenyl)-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ABD-350 is ligand-induced inhibitor of nuclear factor kappaB phosphorylation. It causes osteoclast apoptosis without effects of biphosphonates such as bone formation inhibition and anabolism of PTH. ABD-350 has potent antiresorptive effects in vitro and in vivo that do not adversely affect osteoblast function. ABD350 prevented ovariectomy-induced bone loss.
Wissenschaftliche Forschungsanwendungen
Polymer Precursor in the Polyester Industry
1,6-Hexanediol is a significant polymer precursor for the polyester industry. Studies have focused on the synthesis of 1,6-hexanediol from 1,2,6-hexanetriol via catalytic hydrodeoxygenation processes. These processes have utilized heterogeneous catalysts and molecular hydrogen, showing promising results in terms of conversion and selectivity (Buntara et al., 2012).
Influence on Chromatin in Living Cells
1,6-Hexanediol has been found to significantly impact living human cells by immobilizing and condensing chromatin. Its effects include suppressing chromatin motion and facilitating cation-dependent chromatin condensation, which is crucial for understanding its impact on cellular functions (Itoh et al., 2021).
Luminescent Properties
The luminescent properties of related compounds, such as 2,2-difluoro-4-(9H-fluorene-2-yl)-6-methyl-1,3,2-dioxaborine, have been explored. These studies provide insights into the structural and spectral luminescent characteristics, which are important for understanding the photophysical behavior of similar compounds (Bukvetskii et al., 2011).
Impact on Enzyme Activities
1,6-Hexanediol has been shown to impair kinase and phosphatase activities, which is critical in phase separation studies. Understanding its effects on these enzymes is important for accurate interpretation of scientific data and implications in biological studies (Düster et al., 2021).
Synthesis of Adipic Acid
1,6-Hexanediol serves as a building-block chemical for the synthesis of adipic acid, which is used in polymer production. Research has explored aerobic oxidation processes to convert 1,6-hexanediol to adipic acid, highlighting the potential of this compound in sustainable chemical synthesis (Mounguengui-Diallo et al., 2018).
Eigenschaften
CAS-Nummer |
1117772-52-7 |
|---|---|
Produktname |
1,6-Hexanediol, 1-(2',4'-difluoro-2-methyl(1,1'-biphenyl)-4-yl)- |
Molekularformel |
C19H22F2O2 |
Molekulargewicht |
320.38 |
IUPAC-Name |
1,6-Hexanediol, 1-(2',4'-difluoro-2-methyl(1,1'-biphenyl)-4-yl)- |
InChI |
InChI=1S/C19H22F2O2/c1-13-11-14(19(23)5-3-2-4-10-22)6-8-16(13)17-9-7-15(20)12-18(17)21/h6-9,11-12,19,22-23H,2-5,10H2,1H3 |
InChI-Schlüssel |
MLHURYYXRZMSBS-UHFFFAOYSA-N |
SMILES |
OC(C1=CC=C(C2=CC=C(F)C=C2F)C(C)=C1)CCCCCO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ABD-350; ABD350; ABD 350 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



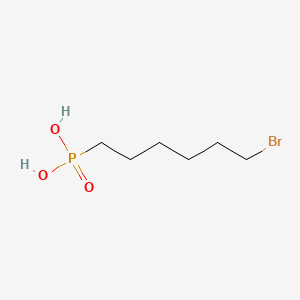

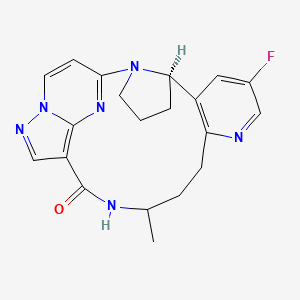

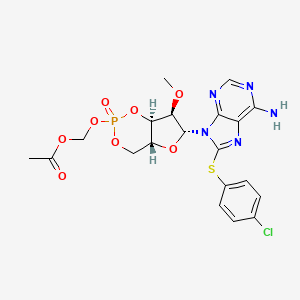
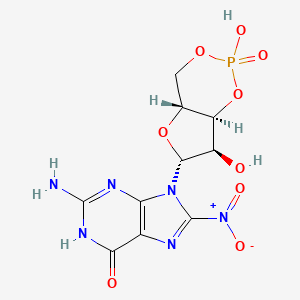
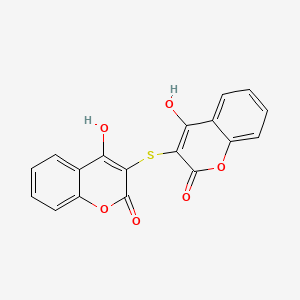
![1-(7-Methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B605029.png)
